2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride,(2S)-

Vue d'ensemble

Description

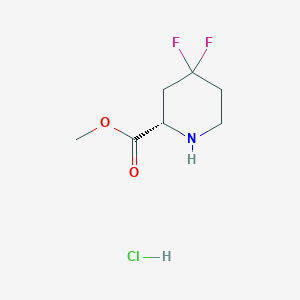

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- is a chemical compound with the molecular formula C7H11ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a methyl ester group at the carboxylic acid position. This compound is often used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroalcohols .

Applications De Recherche Scientifique

Anticoagulant Development

One of the notable applications of this compound is its role as an intermediate in the synthesis of anticoagulants. For instance, it has been linked to the synthesis of argatroban, a reversible thrombin inhibitor used for anticoagulant therapy in patients with acute ischemic conditions. Argatroban's mechanism involves selective inhibition of thrombin, making it crucial for treating conditions like Heparin-Induced Thrombocytopenia (HIT) .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its difluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for drug development . The presence of fluorine atoms often improves the pharmacokinetic properties of drugs.

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies due to its functional groups that allow for diverse chemical transformations. For example, it can be subjected to hydrogenation reactions to produce other piperidine derivatives .

Chiral Resolution

The (2S)-enantiomer of this compound can be resolved into its chiral forms using chiral acids, facilitating the production of enantiomerically pure substances that are essential in pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Anticoagulant Therapy | Intermediate for argatroban synthesis | Argatroban |

| Bioactive Compound Synthesis | Building block for various pharmaceuticals | Multiple derivatives |

| Synthetic Methodologies | Used in hydrogenation and other chemical transformations | Various piperidine derivatives |

| Chiral Resolution | Enables production of enantiomerically pure compounds | Chiral piperidine derivatives |

Case Studies and Research Findings

- Argatroban Synthesis :

- Fluorinated Compounds :

- Chiral Synthesis :

Mécanisme D'action

The mechanism of action of 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Piperidinecarboxylic acid, 4-fluoro-, methyl ester, hydrochloride

- 2-Piperidinecarboxylic acid, 4,4-dichloro-, methyl ester, hydrochloride

- 2-Piperidinecarboxylic acid, 4,4-dibromo-, methyl ester, hydrochloride

Uniqueness

The presence of two fluorine atoms at the 4-position of the piperidine ring makes 2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride, (2S)- unique. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Activité Biologique

2-Piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S) is a fluorinated derivative of piperidinecarboxylic acid with potential applications in medicinal chemistry. Its unique structure, characterized by a piperidine ring with a carboxylic acid group and two fluorine substituents at the 4-position, suggests enhanced biological activity compared to non-fluorinated analogs. This article reviews the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C7H12ClF2NO2

- Molecular Weight : 215.62 g/mol

- CAS Number : 403503-70-8

The hydrochloride salt form enhances solubility in biological fluids, facilitating its application in various biological assays.

Biological Activity Overview

Research indicates that derivatives of piperidinecarboxylic acids exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester, hydrochloride (2S).

1. Pharmacological Activities

The compound has been studied for its effects on various biological targets:

- Immunoproteasome Inhibition : Recent studies have indicated that compounds similar to 2-piperidinecarboxylic acid derivatives can inhibit immunoproteasomes (iPs), which are crucial in regulating immune responses and inflammation. Specifically, certain fluorinated derivatives showed potent inhibition of iP subunits with IC50 values ranging from 65.6 nM to 420 nM .

- Antioxidant Activity : Compounds derived from piperidinecarboxylic acids have demonstrated antioxidant properties. This is particularly relevant in the context of neuroprotection and reducing oxidative stress in cells .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties against various pathogens. The specific activity of the difluorinated methyl ester has not been extensively documented but aligns with the general trend observed in related compounds .

2. Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of piperidine derivatives:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Piperidinecarboxylic acid | Carboxylic acid | Lacks fluorination; used in various pharmaceutical applications. |

| 2-Piperidinone | Ketone derivative | Exhibits different reactivity due to carbonyl group. |

| 1-(2-Fluoroethyl)-4-piperidinecarboxylic acid | Fluorinated derivative | Contains a different substitution pattern affecting biological activity. |

| 4-Fluoro-2-piperidinecarboxylic acid | Fluorinated carboxylic acid | Similar in structure but differs in fluorine positioning. |

The unique aspect of 2-piperidinecarboxylic acid, 4,4-difluoro-, methyl ester lies in its specific fluorination pattern and ester functionality, which may enhance its biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Research has shown that derivatives similar to this compound exhibit selective inhibition of iP subunits in vitro, suggesting potential applications in treating inflammatory diseases .

- Toxicity Assessment : Preliminary toxicity studies indicate that compounds within this class do not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This suggests a favorable safety profile for further development.

- Metabolic Stability : In studies assessing metabolic stability, certain derivatives demonstrated improved stability compared to traditional counterparts, indicating their potential for prolonged therapeutic effects .

Propriétés

IUPAC Name |

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJTFVCUPBHAH-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.